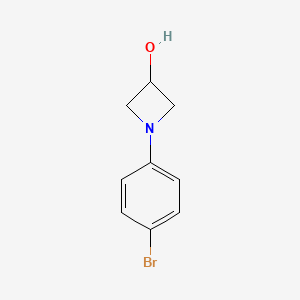

1-(4-Bromophenyl)azetidin-3-ol

Description

1-(4-Bromophenyl)azetidin-3-ol is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position and a 4-bromophenyl group at the 1-position. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol. The bromine atom on the phenyl ring enhances lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility.

Propriétés

Formule moléculaire |

C9H10BrNO |

|---|---|

Poids moléculaire |

228.09 g/mol |

Nom IUPAC |

1-(4-bromophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 |

Clé InChI |

HXFNLHSZMGNQJP-UHFFFAOYSA-N |

SMILES canonique |

C1C(CN1C2=CC=C(C=C2)Br)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)azetidin-3-ol typically involves the reaction of 4-bromobenzylamine with ethyl 2-bromoacetate under basic conditions to form the azetidine ring. This is followed by hydrolysis to yield the desired product . Another method involves the cyclization of N-(4-bromophenyl)amino alcohols under acidic conditions .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Bromophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The bromine atom allows for nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, alcohols, and amines, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

1-(4-Bromophenyl)azetidin-3-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit or modulate biological activity. The bromine atom can also participate in halogen bonding, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

- Positional Isomerism : The 3-bromophenyl analog (CAS 13434-19-0) exhibits distinct electronic effects compared to the 4-bromo derivative due to differences in resonance and inductive effects .

- Steric Modifications : The diphenylmethyl group in CAS 917899-25-3 introduces significant steric hindrance, which may impact binding to target proteins .

Physicochemical Properties

| Property | This compound | 1-(4-Bromobenzyl)-3-azetidinol | 1-(4-Chlorobenzyl)azetidin-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.09 | 242.12 | 197.66 |

| LogP (Predicted) | ~2.5 | ~3.0 | ~2.0 |

| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |

| Halogen Influence | Strong (Br) | Strong (Br) | Moderate (Cl) |

- Hydrogen Bonding : All analogs retain the hydroxyl group, suggesting similar solubility profiles in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.